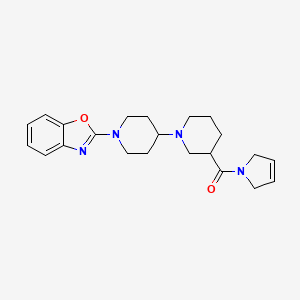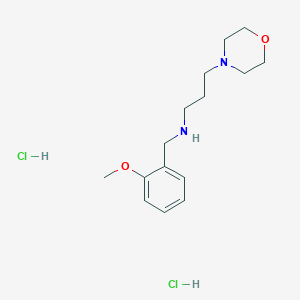![molecular formula C23H26N2O5 B5352852 ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate CAS No. 172798-61-7](/img/structure/B5352852.png)
ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate, also known as EPPA, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a derivative of beta-alanine and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate is not fully understood, but it is thought to be related to its ability to interact with cellular membranes. This compound has been shown to disrupt the structure of lipid membranes, which may contribute to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and modulate cellular signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate in lab experiments is its ability to selectively target certain types of cells, such as cancer cells. Additionally, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate. One area of interest is in the development of this compound-based probes for imaging cells, which could have applications in both research and clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapeutic agents. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical trials.
Métodos De Síntesis
Ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate is synthesized through a multi-step process that involves the reaction of beta-alanine with ethyl chloroformate, followed by the addition of 4-ethoxybenzoyl chloride and 3-phenylacrylic acid. The resulting product is then purified through a series of chromatography steps to obtain a pure sample of this compound.
Aplicaciones Científicas De Investigación
Ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer cells, as this compound has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging cells, as it has been shown to have a high affinity for certain types of cells.
Propiedades
IUPAC Name |
ethyl 3-[[(E)-2-[(4-ethoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-29-19-12-10-18(11-13-19)22(27)25-20(16-17-8-6-5-7-9-17)23(28)24-15-14-21(26)30-4-2/h5-13,16H,3-4,14-15H2,1-2H3,(H,24,28)(H,25,27)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGADZIZUNJCAU-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tert-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5352771.png)

![5-[(2-ethoxypyridin-3-yl)carbonyl]-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5352781.png)
![3-cyano-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5352785.png)
![(4aS*,8aR*)-6-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5352806.png)
![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5352810.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352813.png)

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5352823.png)
![2-({6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B5352831.png)
![3-[(2-chlorobenzyl)thio]-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352845.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone](/img/structure/B5352869.png)
